Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride
CAS No.: 96072-76-3
Cat. No.: VC18474640
Molecular Formula: C26H30ClNO2
Molecular Weight: 424.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96072-76-3 |
|---|---|
| Molecular Formula | C26H30ClNO2 |
| Molecular Weight | 424.0 g/mol |
| IUPAC Name | [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethylazanium;chloride |
| Standard InChI | InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)24(21-14-8-5-9-15-21)20-29-26(28)25(22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-25H,3-4,20H2,1-2H3;1H |
| Standard InChI Key | RFDPOPLETTZCDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
The compound’s systematic IUPAC name, 2-(diethylamino)ethyl 2,2-diphenylacetate hydrochloride, corresponds to a diester structure comprising diphenylacetic acid linked via an ester bond to a β-diethylamino phenethyl alcohol moiety, with a hydrochloride counterion . Key structural features include:
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Diphenylacetic acid core: Two phenyl groups attached to a central acetic acid backbone, conferring lipophilicity and steric bulk.
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Diethylaminoethyl ester: A tertiary amine group connected via an ethyl spacer, enabling protonation at physiological pH and enhancing water solubility in its salt form .
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Hydrochloride salt: Improves stability and bioavailability by mitigating the compound’s inherent hygroscopicity .
X-ray crystallographic studies of adiphenine hydrochloride reveal a conformation where the diethylamino group adopts a gauche arrangement relative to the ester oxygen, optimizing intermolecular interactions in the solid state . Comparatively, multicomponent salts with citric or oxalic acid exhibit altered conformations, influencing their hygroscopicity and solubility profiles .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of adiphenine hydrochloride typically involves esterification of diphenylacetyl chloride with diethylaminoethanol, followed by hydrochloride salt formation :
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Diphenylacetyl chloride preparation:
Diphenylacetic acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the acyl chloride intermediate . -
Esterification:
The acyl chloride reacts with diethylaminoethanol in anhydrous conditions, often using a base like triethylamine to scavenge HCl . -
Salt formation:
Treatment with hydrochloric acid precipitates the hydrochloride salt, which is purified via recrystallization .
Alternative methods leverage modern coupling agents (e.g., DCC/DMAP) or enzymatic catalysis to enhance yield and reduce side products . A recent innovation employs copper-catalyzed decarboxylative cross-coupling under blue light irradiation, achieving 94% yield for analogous esters .
Physicochemical Properties
Hygroscopicity and Stability
Adiphenine hydrochloride’s hygroscopicity has historically limited its pharmaceutical utility. Dynamic vapor sorption (DVS) analyses demonstrate that the hydrochloride salt absorbs up to 22% of its mass at 90% relative humidity (RH), retaining 5% water after desorption . In contrast, nonhygroscopic multicomponent salts (e.g., adiphenine citrate and oxalate) exhibit minimal moisture uptake (<3.2% at 90% RH) and near-complete water release upon drying .
Solubility and Partitioning
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Aqueous solubility: Adiphenine hydrochloride shows pH-dependent solubility, with high solubility in acidic media (e.g., 28.2 mg/mL at pH 1.2) due to protonation of the tertiary amine .
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LogP: Experimental logP values for the free base range from 3.5–4.2, reflecting moderate lipophilicity conducive to blood-brain barrier penetration .
Pharmacological Profile
Mechanism of Action
As a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), adiphenine hydrochloride inhibits parasympathetic signaling, inducing smooth muscle relaxation in the gastrointestinal and urinary tracts . Secondary interactions with NMDA receptors and GABAergic systems have been postulated, though these remain less characterized .
Pharmacokinetics
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Absorption: Rapid oral absorption (tₘₐₓ = 48 minutes) with 60–70% bioavailability in rodent models .
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Distribution: Extensive tissue penetration, including the central nervous system, due to moderate lipophilicity .
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Metabolism: Hydrolyzed by esterases to diphenylacetic acid and diethylaminoethanol, which undergo glucuronidation or oxidative metabolism .
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Elimination: Half-life (t₁/₂) of 13 minutes in plasma, with renal excretion of metabolites .
Clinical Applications and Formulation Challenges
Therapeutic Uses
Adiphenine hydrochloride is indicated for:
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Gastrointestinal spasms: Relief of colic and irritable bowel syndrome .
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Adjunctive therapy: Combined with antacids for hyperacidity-related discomfort .
Stability Challenges
The hydrochloride salt’s hygroscopicity necessitates stringent packaging (desiccants, moisture-resistant blisters) to prevent hydrolysis and loss of potency . Accelerated stability studies reveal 10–15% degradation after 6 months at 40°C/75% RH, primarily via ester hydrolysis .
Recent Advances in Salt Engineering
To address stability issues, researchers have developed nonhygroscopic multicomponent salts using GRAS-listed coformers (citric and oxalic acids) . These salts exhibit:
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